molecular formula C86H153N19O17S B15137632 Ste-mek1(13)

Ste-mek1(13)

Cat. No.: B15137632
M. Wt: 1757.3 g/mol
InChI Key: JTGVJZGFSQPZSN-ANGLJYEKSA-N
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Description

Ste-mek1(13) is a cell-permeable inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It impedes the phosphorylation of ERK1/2, which is a crucial step in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been widely used in scientific research to study the role of ERK1/2 in various cellular processes, including proliferation, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ste-mek1(13) can be synthesized through a series of peptide coupling reactions. The compound is typically prepared by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The synthesis involves the use of standard peptide synthesis techniques, including the coupling of amino acids and the use of protecting groups to ensure the correct sequence and structure of the peptide.

Industrial Production Methods

Industrial production of Ste-mek1(13) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Ste-mek1(13) primarily undergoes phosphorylation inhibition reactions. It inhibits the phosphorylation of ERK1/2, thereby blocking the downstream signaling pathways .

Common Reagents and Conditions

The compound is often used in combination with other inhibitors and reagents to study its effects on various signaling pathways. For instance, it is used alongside inhibitors of protein kinase C, protein kinase B, and other MAPK pathway components to dissect the specific role of ERK1/2 in cellular processes .

Major Products Formed

The primary product formed from the reaction of Ste-mek1(13) with ERK1/2 is the non-phosphorylated form of ERK1/2. This inhibition leads to the suppression of downstream signaling events, which can be measured using various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ste-mek1(13) is unique in its ability to specifically inhibit ERK1/2 phosphorylation without affecting other kinases in the MAPK pathway. This specificity makes it a valuable tool for studying the precise role of ERK1/2 in various cellular processes .

Properties

Molecular Formula

C86H153N19O17S

Molecular Weight

1757.3 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-4-methylsulfanyl-2-(octadecanoylamino)butanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C86H153N19O17S/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-41-71(109)93-62(44-52-123-7)84(120)103-49-31-38-66(103)79(115)95-59(35-25-28-46-88)75(111)94-58(34-24-27-45-87)76(112)97-61(36-26-29-47-89)83(119)104-50-32-39-67(104)81(117)101-73(57(6)106)86(122)105-51-33-40-68(105)80(116)100-72(56(5)9-2)82(118)96-60(42-43-69(90)107)77(113)98-63(53-55(3)4)78(114)99-64(54-70(91)108)85(121)102-48-30-37-65(102)74(92)110/h55-68,72-73,106H,8-54,87-89H2,1-7H3,(H2,90,107)(H2,91,108)(H2,92,110)(H,93,109)(H,94,111)(H,95,115)(H,96,118)(H,97,112)(H,98,113)(H,99,114)(H,100,116)(H,101,117)/t56-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-/m0/s1

InChI Key

JTGVJZGFSQPZSN-ANGLJYEKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)N

Origin of Product

United States

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